2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol is an organic compound characterized by the presence of chloro, fluorophenol, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-nitrophenol with trifluoromethylated reagents under controlled conditions to introduce the trifluoromethyl group. Subsequent steps may include chlorination and cyclization reactions to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluorophenol groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation may yield quinones or other oxidized derivatives.
Scientific Research Applications
2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the oxazole ring.
2-Chloro-5-(trifluoromethyl)aniline: Contains an amino group instead of the phenol group.
4-Chloro-3-(trifluoromethyl)phenol: Similar but lacks the oxazole ring and additional chloro substituent.
Uniqueness
2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol is unique due to the presence of both the oxazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
653569-95-0 |
---|---|
Molecular Formula |
C10H3Cl2F4NO2 |
Molecular Weight |
316.03 g/mol |
IUPAC Name |
2-chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol |
InChI |
InChI=1S/C10H3Cl2F4NO2/c11-4-2-5(13)3(1-6(4)18)8-7(12)9(19-17-8)10(14,15)16/h1-2,18H |
InChI Key |
ONFDRGGKKUJMCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)F)C2=NOC(=C2Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.